Differentiated Mannose-Binding Affinity via C18 Amide Modification
L-Alanyl pradimicin A is distinguished by its C18 amide modification, which directly impacts its mannose-binding and aggregation properties. In a comparative study of pradimicin A amide derivatives, it was demonstrated that such modifications can suppress aggregation while maintaining mannose-binding affinity, a critical characteristic for in vitro assays [1]. While the specific mannose-binding affinity (Kd) for L-Alanyl pradimicin A is not reported, the study established that the C18 amide derivative with the most potent mannose-binding activity (a hydroxamic acid derivative) showed an aggregation profile of no significant aggregation versus the parent compound's aggregation, with comparable antifungal activity [1].
| Evidence Dimension | Mannose-binding and aggregation propensity |
|---|---|
| Target Compound Data | No aggregation reported for C18 amide derivatives; mannose-binding activity comparable to pradimicin A. |
| Comparator Or Baseline | Pradimicin A (PRM-A) which forms water-insoluble aggregates in the presence of Ca2+. |
| Quantified Difference | Suppression of aggregation while retaining mannose-binding affinity; specific Kd values not available for this compound. |
| Conditions | Sedimentation assay and isothermal titration calorimetry (ITC) for mannose binding; conducted in Ca2+-containing buffer. |
Why This Matters
The suppression of aggregation is essential for reliable in vitro assays and accurate determination of structure-activity relationships, ensuring that experimental results are not confounded by compound precipitation.
- [1] Kakushima M, Sawada Y, Oki T. d-Mannose binding, aggregation property, and antifungal activity of amide derivatives of pradimicin A. Bioorganic & Medicinal Chemistry. 2022;55:116590. View Source
